molecular formula C11H18Cl2N2 B2567636 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride CAS No. 2418595-49-8

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride

Cat. No.: B2567636
CAS No.: 2418595-49-8
M. Wt: 249.18
InChI Key: KODIRJMNFLLNQG-NVJADKKVSA-N
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Description

Chemical Structure:
4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine dihydrochloride (C₁₁H₁₈Cl₂N₂, molecular weight 249.19 g/mol) consists of a pyridine ring substituted with an ethyl group connected to a (2S)-configured pyrrolidine ring. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

For example, supercritical fluid chromatography with chiral columns has been used to isolate enantiomerically pure pyrrolidine-pyridine derivatives .

Applications:
Pyridine-pyrrolidine hybrids are prevalent in medicinal chemistry as building blocks for receptor-targeting molecules, such as κ-opioid antagonists (e.g., 11C-LY2795050) and kinase inhibitors .

Properties

IUPAC Name

4-[2-[(2S)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-11(13-7-1)4-3-10-5-8-12-9-6-10;;/h5-6,8-9,11,13H,1-4,7H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODIRJMNFLLNQG-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and pyridine derivatives.

    Reaction Conditions: The pyrrolidine derivative undergoes a nucleophilic substitution reaction with a pyridine derivative in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Chemical Reactions Analysis

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyridine rings allow the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit or activate enzymes, alter receptor signaling, or affect cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyridine-pyrrolidine derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key References
4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine dihydrochloride C₁₁H₁₈Cl₂N₂ 249.19 Ethyl linker, (2S)-pyrrolidine, dihydrochloride
2-{2-[(2R)-Pyrrolidin-2-yl]ethyl}pyridine dihydrochloride C₁₁H₁₈Cl₂N₂ 249.19 Ethyl linker, (2R)-pyrrolidine enantiomer
4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride C₁₀H₁₆Cl₂N₂ 235.15 Methylene linker, dihydrochloride
(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride C₁₀H₁₆Cl₂N₂ 235.15 Methyl group at pyridine C2, (R)-pyrrolidine
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyrrolidine at pyridine C4, amine at C3

Key Observations:

Stereochemistry : The (2S)-pyrrolidine configuration in the target compound distinguishes it from enantiomers like the (2R)-pyrrolidine derivative . Enantiomeric differences can significantly impact receptor binding and pharmacokinetics.

Substituent Effects : Methyl or amine groups at specific pyridine positions (e.g., C2 or C3) influence electronic properties and intermolecular interactions .

Salt Forms : Dihydrochloride salts are common for improving aqueous solubility, critical for in vivo applications. For example, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride shares this feature but lacks the ethyl-pyrrolidine moiety.

Table 2: Physicochemical and Application Comparison

Compound Name Melting Point (°C) Solubility (H₂O) Pharmacological Relevance References
4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine dihydrochloride Not reported High (salt form) Potential CNS or kinase targeting
4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride Not reported Moderate Intermediate in drug synthesis
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Not reported High Unclassified pharmacological activity
PF-04455242 hydrochloride Not reported High σ-Receptor antagonist
GW 786034 HCl Not reported High VEGFR2 kinase inhibitor

Notes:

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, as seen in analogs like GW 786034 HCl .

Biological Activity

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine; dihydrochloride, a compound with a molecular weight of 249.18 g/mol, is recognized for its potential biological activities, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two significant structural components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
  • Pyridine Ring : A six-membered nitrogen-containing heterocycle.

The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence its solubility and biological interaction profiles.

The biological activity of 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. The unique combination of the pyrrolidine and pyridine rings allows the compound to modulate the activity of these targets, which can lead to diverse biological effects such as enzyme inhibition or receptor activation.

Antimicrobial Properties

Research indicates that compounds similar to 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine; dihydrochloride exhibit significant antimicrobial activities. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal properties:

  • Minimum Inhibitory Concentration (MIC) values for various pyrrolidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
CompoundTarget BacteriaMIC (mg/mL)
4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine; dihydrochlorideS. aureus0.0039
E. coli0.025

Neurological Applications

There is ongoing research into the potential therapeutic applications of this compound in treating neurological disorders. Its mechanism involves modulation of neurotransmitter systems, which may provide neuroprotective effects or enhance cognitive functions.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated several pyrrolidine derivatives for their antibacterial effects. The results indicated that modifications on the pyrrolidine ring significantly influenced antimicrobial potency, with certain substitutions enhancing activity against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Evaluation : Research has focused on the neuropharmacological properties of related compounds, suggesting that they may act as cognitive enhancers or neuroprotective agents. These studies often utilize animal models to assess behavioral changes following administration of the compound .
  • Synthetic Pathways : The synthesis of 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine; dihydrochloride typically involves nucleophilic substitution reactions between pyrrolidine derivatives and pyridine derivatives in the presence of bases like sodium hydroxide or potassium carbonate.

Comparative Analysis with Similar Compounds

The biological activity of 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine; dihydrochloride can be compared with other similar compounds:

Compound NameStructure SimilarityBiological Activity
2-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine; dihydrochlorideSimilar pyrrolidine attachmentVaries by substitution
Pyrrolidine DerivativesShared pyrrolidine ringDiverse activities
Pyridine DerivativesLacks pyrrolidine ringDifferent properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 4-[2-[(2S)-pyrrolidin-2-yl]ethyl]pyridine dihydrochloride?

  • Methodology : Multi-step synthesis involving cyclization of pyrrolidine precursors followed by coupling with pyridine derivatives. Critical parameters include temperature (often 60–80°C), pH control (neutral to mildly acidic), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is essential to achieve >95% purity .
  • Data Note : Contradictions in optimal solvent systems (e.g., dichloromethane vs. ethanol) require validation via small-scale trials.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify stereochemistry (e.g., (2S)-pyrrolidine configuration) and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 237.1) and rule out side products .
  • X-ray Crystallography : For resolving ambiguities in stereochemical assignments .

Q. How can researchers mitigate instability issues during storage of this dihydrochloride salt?

  • Methodology : Store under inert atmosphere (argon) at –20°C in airtight containers. Avoid exposure to moisture; lyophilization is recommended for long-term stability. Purity degradation >5% over 6 months warrants re-purification .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictory data in receptor-binding affinity studies?

  • Methodology :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-labeled analogs) to measure IC50_{50} values under standardized pH and temperature conditions .
  • Molecular Dynamics Simulations : To model interactions with targets like dopamine D2_2 or serotonin receptors, addressing discrepancies between in vitro and computational data .
    • Case Study : A 2025 study reported conflicting IC50_{50} values (±15%) for α2_2-adrenergic receptors; systematic variation of assay buffers (Tris vs. HEPES) resolved the inconsistency .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for neurological targets?

  • Methodology :

  • Derivatization : Introduce substituents at the pyridine 4-position (e.g., halogens, methyl groups) and compare binding affinities using SPR (Surface Plasmon Resonance) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs between the pyrrolidine nitrogen and target active sites .
    • Example : A 2024 SAR study showed that fluorination at the pyridine ring improved blood-brain barrier penetration by 40% .

Q. What strategies are effective in addressing low reproducibility in in vivo pharmacokinetic studies?

  • Methodology :

  • Dose Standardization : Administer via intravenous bolus (1–2 mg/kg) with plasma sampling at 0.5, 1, 2, 4, and 8 hours.
  • Analytical Validation : Use LC-MS/MS with deuterated internal standards to minimize matrix effects .
    • Data Conflict : A 2023 study reported a 3-fold variation in half-life (t1/2t_{1/2}); this was traced to differences in rodent diets affecting hepatic metabolism .

Methodological Challenges and Solutions

Q. How should researchers optimize reaction conditions to minimize enantiomeric impurities in the (2S)-pyrrolidine moiety?

  • Solution :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric synthesis, achieving >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) to separate undesired enantiomers .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

  • Methodology :

  • Probit Analysis : For calculating LD50_{50} values in acute toxicity models.
  • ANOVA with Tukey’s Post Hoc Test : To compare organ-specific toxicity across dose groups (e.g., liver vs. kidney) .

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